molecular formula C5H10O3 B1608350 tert-Butyl hydrogen carbonate CAS No. 51300-90-4

tert-Butyl hydrogen carbonate

Cat. No. B1608350
CAS RN: 51300-90-4
M. Wt: 118.13 g/mol
InChI Key: XKXIQBVKMABYQJ-UHFFFAOYSA-N
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Description



  • tert-Butyl hydrogen carbonate (also known as tert-butyl bicarbonate or Boc-HCO3 ) is a synthetic compound with the chemical formula C5H10O3 .

  • It is commonly used in organic synthesis as a protecting group for amino functions, particularly in peptide chemistry.

  • The tert-butyl group provides steric hindrance and stability to the molecule.





  • Synthesis Analysis



    • tert-Butyl hydrogen carbonate can be synthesized from tert-butanol and carbon dioxide under basic conditions.

    • The reaction involves the formation of a carbonate ester, resulting in the tert-butyl hydrogen carbonate product.





  • Molecular Structure Analysis



    • The molecular structure of tert-butyl hydrogen carbonate consists of a tert-butyl group (three methyl groups attached to a central carbon) and a carbonate group (CO3).





  • Chemical Reactions Analysis



    • tert-Butyl hydrogen carbonate can undergo hydrolysis to yield tert-butyl alcohol and carbon dioxide.

    • It can also participate in esterification reactions with alcohols to form tert-butyl esters.





  • Physical And Chemical Properties Analysis



    • tert-Butyl hydrogen carbonate is a colorless liquid with a boiling point of approximately 185.3°C.

    • It is flammable and should be handled with care due to its explosive potential.




  • Scientific Research Applications

    1. Battery Technology

    tert-Butyl hydrogen carbonate and its derivatives have been researched for their potential use in battery technology. A study by Zhang et al. (2010) explored the synthesis of 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection in lithium-ion batteries. This compound can dissolve easily in carbonate-based electrolytes, which is beneficial for practical use in lithium-ion batteries (Zhang et al., 2010).

    2. Polymerization Processes

    Another significant application of tert-butyl hydrogen carbonate is in the field of polymerization. Allen and Bevington (1961) used di-tert-butyl peroxide, a related compound, as an initiator for the polymerization of styrene. This study focused on analyzing the resulting polymers for fragments derived from the peroxide, providing insights into the polymerization process and the role of tert-butyl based compounds (Allen & Bevington, 1961).

    3. Organic Synthesis and Chemical Reactions

    In organic chemistry, tert-butyl hydrogen carbonate and its derivatives find use in various synthesis and reaction mechanisms. For example, Vasilopoulos et al. (2021) presented a method for the methylation of carbon centers adjacent to nitrogen or aryl rings using di-tert-butyl peroxide. This approach offers a versatile and safe method for altering small-molecule properties in pharmaceutical research (Vasilopoulos et al., 2021).

    4. Environmental Applications

    tert-Butyl hydrogen carbonate-related compounds have been studied for environmental applications as well. Salari et al. (2005) researched the treatment of wastewater contaminated with methyl tert-butyl ether (MTBE) using a UV/H2O2 process. This study highlights the potential environmental benefits of using tert-butyl based compounds in water treatment processes (Salari et al., 2005).

    Safety And Hazards



    • tert-Butyl hydrogen carbonate is a hazardous substance with high explosion risk.

    • It can cause skin and eye irritation and respiratory discomfort.

    • Proper protective equipment and precautions are essential when handling this compound.




  • Future Directions



    • Researchers can explore novel applications of tert-butyl hydrogen carbonate in organic synthesis.

    • Investigate its compatibility with other functional groups and potential for selective transformations.




    properties

    IUPAC Name

    tert-butyl hydrogen carbonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKXIQBVKMABYQJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40199301
    Record name tert-Butyl hydrogen carbonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40199301
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    118.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    tert-Butyl hydrogen carbonate

    CAS RN

    51300-90-4
    Record name Mono-tert-butyl carbonate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=51300-90-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name tert-Butyl hydrogen carbonate
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name tert-Butyl hydrogen carbonate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40199301
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name tert-butyl hydrogen carbonate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.910
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    26
    Citations
    S Leiras, E Suárez-Picado, E Quiñoá, R Riguera… - Giant, 2021 - Elsevier
    … To corroborate these hypotheses, another two PPAs were prepared, poly-3 and poly-4, which bear the 4-ethynylanilides of trifluoroacetic acid and tert‑butyl hydrogen carbonate as …
    Number of citations: 10 www.sciencedirect.com
    V Güven - 2014 - search.proquest.com
    … Tert-butyl hydrogen carbonate formed as a minor product which was separated by filtration in DCM. Water-DCM extraction was performed 3 times to remove the unreacted N-…
    Number of citations: 3 search.proquest.com
    IE Sampaio-Dias, SC Silva-Reis, LP da Silva… - Organic Chemistry …, 2019 - pubs.rsc.org
    … In turn, the 3a → 6a reaction [with 6a, ethylbenzene and tert-butyl hydrogen carbonate (BocOH) as products] and 3b → 6b reaction (with 6b, ethylbenzene and BocOH as products) are …
    Number of citations: 2 pubs.rsc.org
    VVSRR Edupuganti - 2021 - ourarchive.otago.ac.nz
    A prodrug is an inactive compound that is converted into therapeutically active drug by enzymatic or chemical transformation. The research in this field is constantly aiming to develop …
    Number of citations: 0 ourarchive.otago.ac.nz
    S Leiras Fernández, E Suárez Picado… - minerva.usc.es
    … To corroborate these hypotheses, another two PPAs were prepared, poly-3 and poly-4, which bear the 4-ethynylanilides of trifluoroacetic acid and tert–butyl hydrogen carbonate as …
    Number of citations: 0 minerva.usc.es
    O Coskuner-Weber, E Yuce-Erarslan, VN Uversky - Polymers, 2023 - mdpi.com
    … Tert-butyl hydrogen carbonate (BOC) will be utilized for protecting the amine groups. The synthesized new seven chain extenders are shown in Scheme 3. These new chain extenders …
    Number of citations: 1 www.mdpi.com
    D Defferrari - 2022 - theses.hal.science
    Background: Microbial biofilm is a public health concern according to the World Health Organization, linked to 75% of human infections. Biofilms are well-organized microbial …
    Number of citations: 5 theses.hal.science
    JJE Scoul - 2018 - research-collection.ethz.ch
    … BOC-ethanolamine is obtained as pure product simply by evaporation of the residual tert-butyl hydrogen carbonate under vacuum. In the second step, 2-(tert-butoxycarbonylamino) …
    Number of citations: 0 www.research-collection.ethz.ch
    G Dursun - 2018 - search.proquest.com
    … After reaction completed, formed precipitate (tert-butyl hydrogen carbonate) was removed from reaction medium by filtration. Unreacted N-(2-hydroxyethyl) ethylenediamine was …
    Number of citations: 4 search.proquest.com
    E Yuce-Erarslan, AAJ Domb, H Kasem, VN Uversky… - Polymers, 2023 - mdpi.com
    In biology and medicine, intrinsically disordered synthetic polymers bio-mimicking intrinsically disordered proteins, which lack stable three-dimensional structures, possess high …
    Number of citations: 1 www.mdpi.com

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